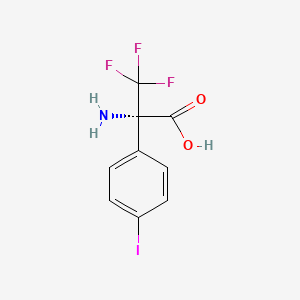
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and an iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde and trifluoroacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Amino Group Introduction:
Final Product Formation: The final step involves the formation of the target compound through purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups introduced through the reactions.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl and iodophenyl groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-3,3,3-trifluoro-2-(4-bromophenyl)propanoic acid
- (2S)-2-amino-3,3,3-trifluoro-2-(4-chlorophenyl)propanoic acid
- (2S)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid
Uniqueness
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties compared to its brominated, chlorinated, and fluorinated analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Propiedades
Fórmula molecular |
C9H7F3INO2 |
|---|---|
Peso molecular |
345.06 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)8(14,7(15)16)5-1-3-6(13)4-2-5/h1-4H,14H2,(H,15,16)/t8-/m0/s1 |
Clave InChI |
CQXSFWHNULLVLU-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@](C(=O)O)(C(F)(F)F)N)I |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)
![2-Bromo-7-chloro-9,9'-spirobi[fluorene]](/img/structure/B13910278.png)

![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)
![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)
![5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13910298.png)
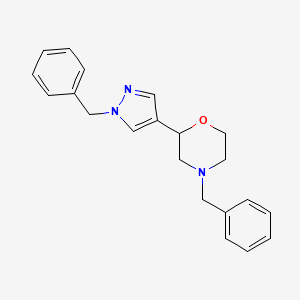
![tert-butyl N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]carbamate](/img/structure/B13910305.png)

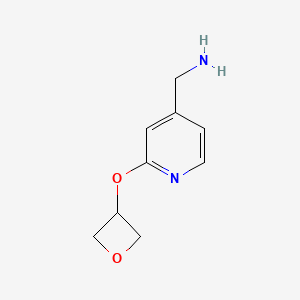
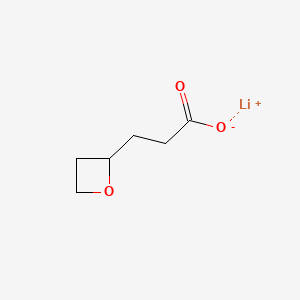
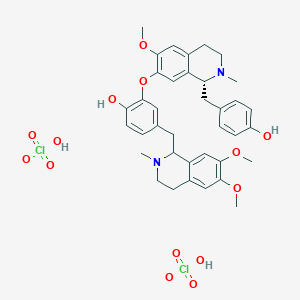
![ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate](/img/structure/B13910330.png)

